Midodrine functions by stimulating alpha-adrenergic receptors, particularly in blood vessel walls. This stimulation triggers blood vessel constriction, leading to an increase in peripheral vascular resistance and subsequently, blood pressure []. However, unlike some other sympathomimetics, midodrine has minimal effects on beta-adrenergic receptors, minimizing potential side effects like heart rate increase [].
Clinical studies have demonstrated the effectiveness of midodrine in managing chronic orthostatic hypotension. These studies show improvement in symptoms like dizziness and fatigue associated with the condition []. Research also suggests its potential benefit in specific patient populations, such as those with neurocardiogenic syncope (fainting caused by a drop in blood pressure) and hypotension following hemodialysis [, ].
Midodrine is a synthetic compound primarily used as a medication to treat orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing. It acts as an alpha-1 adrenergic receptor agonist, which means it stimulates receptors in the blood vessels, leading to vasoconstriction and an increase in blood pressure. The chemical name for midodrine is 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide hydrochloride, and its molecular formula is C12H18N2O4HCl. Midodrine is available in various dosages, typically as oral tablets of 2.5 mg, 5 mg, and 10 mg .
Midodrine undergoes metabolic transformations primarily through deglycination to form its active metabolite, desglymidodrine. This process occurs in various tissues and involves the removal of the glycine moiety from midodrine. Desglymidodrine acts on alpha-1 adrenergic receptors, enhancing vascular tone and elevating blood pressure without significantly affecting cardiac beta-adrenergic receptors .
Midodrine's primary biological activity is its role as a vasopressor agent. By activating alpha-1 adrenergic receptors in the vascular system, it causes blood vessels to constrict, thereby increasing systemic vascular resistance and blood pressure. This mechanism is particularly beneficial for patients with orthostatic hypotension, allowing them to maintain adequate blood flow and prevent symptoms such as dizziness and fainting when standing .
The synthesis of midodrine involves several steps:
Midodrine is primarily used in clinical settings for:
It is essential for patients whose low blood pressure significantly affects their daily activities and who have not responded well to other treatments .
Midodrine has several notable interactions with other medications:
Midodrine shares similarities with several other compounds that also act as vasopressors or adrenergic agonists. Here are some notable examples:
| Compound | Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| Desglymidodrine | Active Metabolite of Midodrine | Alpha-1 adrenergic receptor agonist | Directly active without conversion |
| Phenylephrine | Alpha-1 adrenergic agonist | Vasoconstriction via alpha-1 receptors | Used primarily as a nasal decongestant |
| Norepinephrine | Endogenous catecholamine | Agonist at alpha and beta receptors | Critical for acute hypotension treatment |
| Ephedrine | Mixed-action sympathomimetic | Stimulates both alpha and beta receptors | Also used for asthma treatment |
Midodrine is distinctive due to its specific action as a prodrug that converts into desglymidodrine, providing a targeted approach to treating orthostatic hypotension without significant central nervous system effects. Its selective action minimizes potential side effects typically associated with broader adrenergic agonists .
Midodrine was initially discovered in 1971 and represents a milestone in the development of peripherally selective sympathomimetic agents. The compound was first patented in 1965 by Chemie Linz AG in Linz, Austria, and was first described in the medical literature during the 1970s as a novel peripherally acting alpha-agonist with superior enteral absorption, efficacy, and prolonged duration of action. Early animal experiments revealed that midodrine, chemically designated as α-(2,5-dimethoxyphenyl)-β-glycinamido-ethanol hydrochloride, along with its active metabolite α-(2,5-dimethoxyphenyl)-β-aminoethanol (desglymidodrine), effectively increased peripheral vascular tone and stimulated alpha-adrenergic receptors in various tissues including intestine, bladder, bronchi, and pupils without directly affecting cerebral blood flow.
The compound's development trajectory was significantly influenced by its unique pharmacological profile. Unlike other sympathomimetic agents with pressor effects, midodrine demonstrated equal efficacy in both parenteral and enteral formulations, a characteristic that would prove crucial for its eventual clinical applications. The first multicentre, double-blind, randomized controlled trial evaluating midodrine for moderate to severe orthostatic hypotension was conducted in the United States and published in 1993, establishing the foundation for its subsequent regulatory approval.
Midodrine, systematically known as 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide, belongs to the class of substituted phenethylamine derivatives and is specifically classified as an ethanolamine derivative. The compound exhibits the molecular formula C₁₂H₁₈N₂O₄ with a molecular weight of 254.28 g/mol. As a hydrochloride salt, midodrine hydrochloride carries the molecular formula C₁₂H₁₉ClN₂O₄ and a molecular weight of 290.74 g/mol.
The compound's chemical significance lies in its stereochemical properties, as midodrine contains a stereocenter and exists as a racemate consisting of equal proportions of (R)- and (S)-enantiomers. This racemic mixture contributes to its pharmacological profile and therapeutic efficacy. The compound presents as an odorless, white, crystalline powder that is soluble in water and sparingly soluble in methanol. Key physicochemical properties include an experimental log P of -0.5, with predicted log P values ranging from -0.49 to -0.95, indicating its hydrophilic nature.
Table 1: Physicochemical Properties of Midodrine
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 254.28 g/mol | |
| Molecular Formula | C₁₂H₁₈N₂O₄ | |
| Log P (experimental) | -0.5 | |
| Log P (predicted) | -0.49 to -0.95 | |
| Water Solubility | 4.45 mg/mL | |
| Bioavailability | 93% | |
| Protein Binding | <30% |
The synthetic approaches to midodrine have undergone significant evolution since its initial discovery, driven by the need for safer, more efficient, and economically viable manufacturing processes. The original synthesis pathway, as described in early patents, involved the use of potentially hazardous reagents including sodium azide, which posed both safety and environmental concerns.
The classical synthesis route begins with the acylation of 1,4-dimethoxybenzene with chloroacetyl chloride to yield the chloroketone intermediate. This intermediate undergoes amine conversion through standard schemes, followed by ketone reduction to alcohol using borohydride. Subsequent acylation of the amino group with chloroacetyl chloride affords the amide intermediate, which is then subjected to azide displacement and catalytic reduction to yield midodrine.
Modern synthetic methodologies have addressed the safety concerns associated with the original azide-based routes. A significant advancement involved replacing the dangerously explosive sodium azide with safer bis(substituted) diarylamine compounds, preferably dibenzylamine. This novel approach involves reacting 1-(2,5-dimethoxyphenyl)-2-aminoethanol hydrochloride with chloroacetyl chloride in a mixture of methylene chloride and aqueous potassium hydroxide solution at controlled temperatures (5°-10°C).
Table 2: Comparison of Synthetic Methodologies
| Method | Key Reagent | Safety Profile | Yield | Environmental Impact |
|---|---|---|---|---|
| Classical Route | Sodium Azide | High Risk (Explosive) | Variable | High |
| Modern Route | Dibenzylamine | Improved Safety | 71-96% | Reduced |
| Alternative Route | N-BOC-glycine/CDI | Safe | 75% | Low |
The most recent synthetic innovations have introduced N-BOC-glycine and 1,1'-carbonyldiimidazole (CDI) methodologies, which offer enhanced safety profiles and improved yields while conforming to regulatory specifications. These developments represent the continuous evolution of pharmaceutical manufacturing toward safer, more sustainable processes.
The International Union of Pure and Applied Chemistry systematic name for midodrine is 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide [1] [3]. This nomenclature reflects the compound's structural components, including the amino group, the dimethoxyphenyl ring system, and the acetamide moiety. The United States Adopted Name systematic nomenclature designates the compound as acetamide, 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-monohydrochloride, (±)- [5] [13].
Midodrine possesses several internationally recognized registry numbers and chemical identifiers that facilitate its identification in scientific databases and literature [1] [3]. The Chemical Abstracts Service Registry Number for the free base form is 42794-76-3 [1] [29]. The hydrochloride salt form carries the registry number 43218-56-0 [3] [4]. The European Community Number is 255-945-3 for the free base [1]. The United Nations International Identifier is 6YE7PBM15H for the free base form [1] [11].
Additional significant identifiers include the Chemical Entities of Biological Interest identifier CHEBI:6933 [1] [11], the Chemical European Molecular Biology Laboratory identifier CHEMBL1201212 [1] [11], and the DrugBank identifier DB00211 [1] [11]. The Kyoto Encyclopedia of Genes and Genomes assigns the identifiers C07890 and D08220 [1] [11].
Midodrine is recognized by numerous synonyms and alternative designations in scientific literature and pharmaceutical nomenclature systems [1] [2]. The compound is also known as 1-(2',5'-dimethoxyphenyl)-2-glycinamidoethanol [1] [11]. International nonproprietary name variations include midodrina in Spanish and midodrinum in Latin [1] [4]. Historical development names include ST-1085 and ST 1085 [1] [11].
Additional chemical synonyms encompass 2-amino-N-(2,5-dimethoxy-beta-hydroxyphenethyl)acetamide [1], DL-N1-(beta-hydroxy-2,5-dimethoxyphenethyl)glycinamid [1], and (±)-2-amino-N-(beta-hydroxy-2,5-dimethoxyphenethyl)acetamide [1]. The racemic nature of the compound is indicated by the (±) designation in several nomenclature systems [1] [11].
The molecular formula of midodrine free base is C₁₂H₁₈N₂O₄ [1] [9] [11]. The molecular weight of the free base form is 254.286 daltons [9]. The hydrochloride salt form has the molecular formula C₁₂H₁₉ClN₂O₄ [3] [4] [33] and a molecular weight of 290.74 daltons [3] [6] [33]. The monoisotopic mass of the free base is 254.126657 daltons [9] [11].
| Form | Molecular Formula | Molecular Weight (Da) | Monoisotopic Mass (Da) |
|---|---|---|---|
| Free Base | C₁₂H₁₈N₂O₄ | 254.286 | 254.126657 |
| Hydrochloride Salt | C₁₂H₁₉ClN₂O₄ | 290.74 | 290.103335 |
Midodrine contains a chiral carbon atom at the 2-position of the ethyl chain, resulting in two enantiomeric forms [10]. The compound exists as a racemic mixture of R and S enantiomers, designated as (±)-midodrine in chemical nomenclature [1] [10] [11]. Chromatographic separation studies have demonstrated that enantioseparation can be achieved using Chiralcel OD-H chiral stationary phase [10].
Pharmacological investigations have revealed that biological activity resides exclusively in the (-)-enantiomer, while the (+)-enantiomer exhibits no pharmacological activity [10]. This stereoselectivity extends to the active metabolite desglymidodrine, where only the (-)-enantiomer demonstrates alpha-adrenergic receptor binding affinity [10]. The elimination kinetics also differ between enantiomers, with the active (-)-enantiomer exhibiting slower elimination than the inactive (+)-enantiomer [17].
The molecular structure of midodrine incorporates several distinct functional groups that contribute to its chemical and biological properties [1] [11]. The compound contains two methoxy groups (-OCH₃) attached to the benzene ring at the 2 and 5 positions [1]. A secondary alcohol group (-OH) is present on the ethyl chain adjacent to the aromatic ring [1] [11]. The molecule features a primary amide group (-CONH₂) within the acetamide moiety [1]. An additional primary amine group (-NH₂) is located on the terminal acetyl group [1] [11].
The aromatic ether functionality is established through the dimethoxybenzene ring system [1]. The compound also contains a secondary amine linkage connecting the phenethyl and acetamide portions of the molecule [1] [11]. These functional groups collectively contribute to the compound's solubility characteristics, stability profile, and biological activity [1].
The three-dimensional structural conformation of midodrine has been characterized through computational modeling and spectroscopic analysis [12] [22]. The molecule adopts a relatively flexible conformation due to the presence of rotatable bonds between the aromatic ring and the ethyl chain, as well as within the acetamide linkage [12]. The aromatic ring system maintains planarity, while the aliphatic portions exhibit conformational flexibility [12].
Density functional theory calculations have provided detailed insights into the optimized molecular geometry [22]. The compound contains six rotatable bonds, contributing to its conformational flexibility [3]. The polar surface area has been calculated as 93.81 Ų, indicating moderate polarity [3]. The three-dimensional structure influences the compound's interaction with biological targets and its physicochemical properties [12] [22].
Midodrine hydrochloride exists as an odorless, white, crystalline powder under standard conditions [5] [13] [35]. The compound exhibits a crystalline solid appearance with white to off-white coloration [14] [33]. The free base form also presents as a crystalline solid [1]. The material demonstrates good chemical stability when stored under appropriate conditions [14] [33].
The compound's crystalline nature contributes to its handling characteristics and formulation properties [5] [13]. The absence of distinct odor facilitates pharmaceutical processing and patient acceptability [5] [13]. The white crystalline appearance aids in visual identification and quality control procedures [5] [13] [35].
Midodrine hydrochloride demonstrates variable solubility across different solvent systems [5] [14] [18]. The compound exhibits good solubility in water, with the hydrochloride salt form being readily soluble in aqueous media [5] [35]. Solubility in methanol is characterized as sparingly soluble [5] [35]. The compound shows limited solubility in organic solvents, with dimethyl sulfoxide providing approximately 58 milligrams per milliliter solubility [18].
| Solvent | Solubility |
|---|---|
| Water | Soluble |
| Methanol | Sparingly soluble |
| Dimethyl sulfoxide | 58 mg/mL |
| Dimethyl formamide | 2 mg/mL |
| Aqueous buffer (pH 7.2) | 0.5 mg/mL |
For research applications, midodrine hydrochloride can be dissolved in dimethyl sulfoxide at concentrations up to 10 milligrams per milliliter [14] [33]. Dimethyl formamide provides solubility at approximately 2 milligrams per milliliter [14] [33]. Aqueous buffer systems typically achieve solubility around 0.5 milligrams per milliliter when using phosphate-buffered saline at physiological pH [14].
The partition coefficient and ionization constants of midodrine provide important information about its lipophilicity and acid-base properties [3] [15] [23]. The logarithm of the partition coefficient (log P) has been calculated as -0.49 to -0.95, indicating hydrophilic character [3]. The compound exhibits a partition coefficient of -0.5, confirming its preference for aqueous phases over lipophilic environments [15].
The ionization constant (pKa) of midodrine hydrochloride has been determined as 7.8 in 0.3% aqueous solution [5] [13] [35]. This value indicates that the compound exists predominantly in ionized form at physiological pH. The pH of a 5% aqueous solution ranges from 3.5 to 5.5, reflecting the acidic nature of the hydrochloride salt [5] [13]. Alternative measurements suggest a pKa value of 7.9 for the basic functional groups [23].
| Parameter | Value | Conditions |
|---|---|---|
| log P | -0.49 to -0.95 | Calculated |
| Partition Coefficient | -0.5 | Experimental |
| pKa | 7.8 | 0.3% aqueous solution |
| pH | 3.5-5.5 | 5% aqueous solution |
The thermal properties of midodrine hydrochloride have been characterized through differential thermal analysis and thermogravimetric studies [5] [6] [13]. The compound exhibits a melting point range of 200 to 203°C [5] [13]. Alternative sources report a melting range of approximately 200°C [35] or 192-193°C [6]. The decomposition temperature occurs near the melting point, indicating thermal instability at elevated temperatures [5] [13].
Loss on drying specifications indicate moisture content should not exceed 0.3% when dried at 105°C for 2 hours [19]. The compound demonstrates good thermal stability under normal storage conditions but requires protection from excessive heat [19]. Residue on ignition should not exceed 0.1%, indicating high purity levels [19].
Stability studies have revealed that midodrine undergoes degradation under various stress conditions [24] [26]. The compound shows susceptibility to acidic and alkaline hydrolysis, with rate constants of 0.620 and 0.074 per hour, respectively [24]. The half-life under acidic conditions is 1.12 hours, while alkaline conditions yield a half-life of 9.32 hours [24].
The spectroscopic properties of midodrine have been extensively characterized using various analytical techniques [19] [20] [21] [22]. Ultraviolet-visible spectroscopy reveals maximum absorption at 290 nanometers [19] [21]. The compound demonstrates characteristic absorption patterns in the ultraviolet region, with lambda maximum values at 272 nanometers reported in some analytical methods [21].
Infrared spectroscopy analysis shows characteristic absorption bands corresponding to the functional groups present in the molecule [19] [22]. The compound exhibits typical amide, ether, and aromatic stretching frequencies [22]. Fourier-transform infrared spectroscopy in the range of 4000-400 cm⁻¹ has been used for structural confirmation [22].
Nuclear magnetic resonance spectroscopy provides detailed structural information [20]. Proton nuclear magnetic resonance spectra have been recorded at 700 MHz in deuterium oxide [20]. The spectra reveal characteristic chemical shifts corresponding to the aromatic protons, methoxy groups, and aliphatic protons [20]. Carbon-13 nuclear magnetic resonance data complement the structural characterization [20].
| Spectroscopic Method | Key Parameters |
|---|---|
| UV-Visible | λmax: 290 nm, 272 nm |
| Infrared | 4000-400 cm⁻¹ range |
| ¹H NMR | 700 MHz, D₂O |
| Mass Spectrometry | Molecular ion peaks |